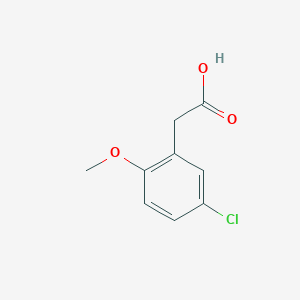

(5-Chloro-2-methoxyphenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUMRDNHQQLLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363632 | |

| Record name | (5-chloro-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7569-62-2 | |

| Record name | 5-Chloro-2-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7569-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-chloro-2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-2-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (5-Chloro-2-methoxyphenyl)acetic acid: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial intermediate and building block in organic synthesis. Its unique structural arrangement, featuring a chlorine atom and a methoxy group on the phenyl ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. This guide provides an in-depth examination of its core characteristics, proven synthetic methodologies, analytical validation techniques, and its significant role in the development of pharmaceutical agents.

Core Molecular and Physicochemical Profile

The foundation of any chemical synthesis or drug discovery program lies in a precise understanding of the starting material's fundamental properties. This compound is identified by the CAS Number 7569-62-2.[1][2][3][4] Its molecular formula is C₉H₉ClO₃, corresponding to a molecular weight of approximately 200.62 g/mol .[1][2][3][5][6]

| Property | Value | Source(s) |

| Molecular Weight | 200.62 g/mol | [1][2][3] |

| Molecular Formula | C₉H₉ClO₃ | [1][2][5][4] |

| CAS Number | 7569-62-2 | [1][2][3] |

| Physical Form | Solid | [6] |

| Melting Point | 129 °C | [4] |

| IUPAC Name | This compound | |

| InChI Key | KEUMRDNHQQLLKV-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of this compound is critical for its application in further chemical transformations. A common and effective laboratory-scale method involves the hydrolysis of a suitable precursor, such as a thioamide derivative. This approach is favored for its reliability and the high purity of the resulting product.

Causality in Protocol Design

The chosen protocol illustrates a robust hydrolysis reaction. The starting material, 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione, is a thioamide that can be efficiently converted to the desired carboxylic acid. The use of a strong base like potassium hydroxide (KOH) in a mixed solvent system (water/ethanol) is a deliberate choice. Ethanol ensures the solubility of the organic starting material, while water is necessary for the hydroxide ions to act as nucleophiles in the hydrolysis mechanism. The reaction is performed at reflux to provide the necessary activation energy, driving the reaction to completion over several hours.

The workup procedure is designed to isolate the acidic product from the basic reaction mixture and any unreacted starting material. Acidification with hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility. Subsequent extraction with an organic solvent like diethyl ether efficiently transfers the product to the organic phase, which can then be washed, dried, and concentrated to yield the final compound.

Detailed Experimental Protocol: Hydrolysis of a Thioamide Precursor

This protocol is adapted from established synthetic routes.[5]

Materials:

-

2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (169.4 g, 3019 mmols) in water (200 mL).

-

To this solution, add ethanol (1090 mL).

-

Add 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione (62.0 g, 217 mmols) to the basic solution.

-

Stir the mixture and heat to reflux for 18 hours.

-

After cooling, concentrate the reaction mixture in vacuo to remove the ethanol.

-

Add water and ice to the residue. Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous phase carefully with concentrated hydrochloric acid to a pH of ~2.

-

Stir for 15 minutes to ensure complete precipitation of the product.

-

Extract the product into diethyl ether (3 x 100 mL).

-

Combine the organic phases and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Triturate the resulting solid with a mixture of diethyl ether (30 mL) and hexane (40 mL) to remove residual impurities.

-

Filter the solid product and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene (-CH₂) protons, and the methoxy (-OCH₃) protons, with specific chemical shifts and splitting patterns confirming the substitution pattern on the phenyl ring.[7]

-

Mass Spectrometry (MS): MS analysis is used to confirm the molecular weight of the compound. The technique provides the mass-to-charge ratio of the molecular ion, which should match the calculated exact mass of 200.0240.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the compound. A reversed-phase method can effectively separate the target compound from starting materials and byproducts.

HPLC Analysis Workflow

The following diagram outlines a standard workflow for the purity analysis of an organic acid like this compound.

Caption: A typical workflow for HPLC-based purity analysis.

Applications in Drug Development and Research

The true value of this compound lies in its utility as a versatile chemical intermediate. Its derivatives are actively explored for their potential as bioactive compounds.

-

Building Block for NSAIDs: The compound is a known precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The phenylacetic acid motif is a common scaffold in many NSAIDs, and the chloro and methoxy substituents allow for fine-tuning of the molecule's steric and electronic properties to enhance drug efficacy and selectivity.

-

Medicinal Chemistry Scaffolding: In drug discovery, this molecule serves as a valuable scaffold. The carboxylic acid group is a key functional handle for creating amides, esters, and other derivatives.[8] The chloro and methoxy groups on the aromatic ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a powerful tool in structure-activity relationship (SAR) studies.[8]

-

Development of Analgesic Agents: Derivatives of this compound have been investigated for their potential as analgesic and antipyretic agents, building upon its structural relationship to known anti-inflammatory drugs.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. This compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored sealed in a dry environment at room temperature.[1]

References

- 1. 7569-62-2|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. Product recommendation : 7569-62-2 this compound [thoreauchem.com]

- 6. (5-chloro-2-methoxyphenyl)-Acetic acid | 7569-62-2 [sigmaaldrich.com]

- 7. This compound(7569-62-2) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of (5-Chloro-2-methoxyphenyl)acetic acid

Abstract

(5-Chloro-2-methoxyphenyl)acetic acid is a valuable fine chemical and a key intermediate in the synthesis of various pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Its molecular structure, featuring a substituted phenylacetic acid moiety, makes it a versatile building block for drug discovery and development.[3] This guide provides an in-depth analysis of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in the field of drug development. We will explore the chemical logic behind different synthetic strategies, offer detailed, field-proven experimental protocols, and present a comparative analysis of the methodologies. The discussion is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Applications

The strategic importance of this compound lies in its role as a precursor to more complex, biologically active molecules. The presence of the chloro, methoxy, and carboxylic acid functional groups provides multiple reaction sites for chemical modification. This allows for the systematic alteration of the molecule to enhance potency, selectivity, and pharmacokinetic properties in structure-activity relationship (SAR) studies.[3] The derivatives of this compound have been investigated for their potential as analgesic and antipyretic agents.[2] Furthermore, the stable aromatic structure and the reactivity of its functional groups make it useful in the development of agrochemicals and other bioactive compounds.[2] Given the prevalence of chlorinated compounds in FDA-approved drugs, understanding efficient synthetic routes to key chlorinated intermediates like this one is of paramount importance for the pharmaceutical industry.[4]

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several logical bond disconnections, leading to three primary synthetic strategies. The core challenge is the introduction of the acetic acid side chain onto the 5-chloro-2-methoxyphenyl core.

-

Strategy A: The Willgerodt-Kindler Reaction. This approach involves the conversion of a carbonyl group, typically from 5-chloro-2-methoxyacetophenone, to a terminal thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.

-

Strategy B: The Cyanide Pathway. This classic method involves the nucleophilic substitution of a halide with a cyanide group, followed by hydrolysis of the resulting nitrile to the carboxylic acid. The key intermediate is 5-chloro-2-methoxybenzyl cyanide.

-

Strategy C: The Grignard Reaction. This strategy utilizes an organometallic approach, where a Grignard reagent, 5-chloro-2-methoxyphenylmagnesium bromide, is formed and then carboxylated using carbon dioxide.

Each of these pathways offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability. The following sections will delve into the specifics of each approach.

Pathway A: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives.[5][6] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate.[7] This thioamide is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[8]

The reaction proceeds through a complex mechanism involving the initial formation of an enamine from the ketone and morpholine.[5] This enamine then reacts with sulfur. A series of rearrangements and migrations of the carbonyl group along the alkyl chain ultimately leads to the formation of a terminal thioamide, specifically 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione.[5][6] The use of morpholine is common due to its stability and appropriate boiling point for the reaction conditions.[8] The subsequent hydrolysis is a standard saponification of the thioamide.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound methyl ester | 26939-01-5 | Benchchem [benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. sciencemadness.org [sciencemadness.org]

- 8. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

(5-Chloro-2-methoxyphenyl)acetic acid literature review

An In-depth Technical Guide to (5-Chloro-2-methoxyphenyl)acetic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate. We will move beyond a simple recitation of facts to a functional analysis of its synthesis, chemical behavior, and critical role as a scaffold in modern medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, hereafter referred to as 5-Cl-2-MeO-PAA, is an aromatic carboxylic acid derivative. While seemingly a simple molecule, its true value lies in the strategic placement of its functional groups: a carboxylic acid moiety, a methoxy group, and a chlorine atom. This specific arrangement provides a versatile platform for chemical modification, making it a highly sought-after starting material in the synthesis of complex, high-value molecules.

Its primary significance is as a key intermediate in the production of pharmaceuticals, most notably nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The stable aromatic backbone combined with the reactive potential of its functional groups allows for the systematic modification of molecular structures to enhance drug efficacy, selectivity, and pharmacokinetic profiles.[1] Beyond its established role, derivatives of 5-Cl-2-MeO-PAA are being actively investigated for a range of other therapeutic applications, including antiviral and antimicrobial agents.[3][4]

Physicochemical Properties and Spectroscopic Profile

The physical and chemical characteristics of 5-Cl-2-MeO-PAA are fundamental to its handling, reactivity, and analytical identification.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 7569-62-2 | [5] |

| Molecular Formula | C₉H₉ClO₃ | [5][6] |

| Molecular Weight | 200.62 g/mol | [5][6] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Melting Point | 129 °C | [6] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, sealed in dry conditions | [1] |

| Solubility | Soluble in organic solvents like diethyl ether | [7] |

Structural Analysis and Characterization

The molecule's reactivity is dictated by its three key functional domains:

-

Carboxylic Acid (-COOH): The primary site for amide and ester formation, allowing for linkage to other molecules or modulation of solubility and polarity.

-

Aromatic Ring: The chlorinated phenyl ring is electron-rich due to the methoxy group, but this is tempered by the electron-withdrawing chloro substituent. This balance influences its participation in electrophilic substitution reactions.

-

Chloro and Methoxy Groups: These substituents dictate the regioselectivity of further reactions on the ring and are critical for molecular recognition by biological targets. The chlorine atom, in particular, is a common feature in many FDA-approved drugs, where it often enhances binding affinity or improves metabolic stability.[8]

Standard spectroscopic methods are used for its structural confirmation.

| Technique | Expected Spectral Features |

| ¹H NMR | Signals corresponding to aromatic protons (typically in the δ 6.8-7.3 ppm range), a singlet for the methoxy group (-OCH₃) protons (around δ 3.8 ppm), and a singlet for the methylene (-CH₂-) protons of the acetic acid side chain (around δ 3.6 ppm).[9] |

| ¹³C NMR | Resonances for the carboxyl carbon (~177-179 ppm), aromatic carbons (including those attached to O, Cl, and the side chain), the methoxy carbon (~55 ppm), and the methylene carbon (~41 ppm).[10] |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O and C-Cl stretches in the fingerprint region.[9] |

| Mass Spectrometry | A molecular ion peak corresponding to its exact mass (200.0240) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl).[6] |

Synthesis: From Precursor to Product

The synthesis of 5-Cl-2-MeO-PAA can be achieved through various routes. A well-documented method involves the hydrolysis of a thioamide precursor, which is a robust and scalable process.[7]

Workflow for Synthesis via Hydrolysis

Caption: Synthetic workflow for 5-Cl-2-MeO-PAA via hydrolysis.

Detailed Experimental Protocol: Hydrolysis of 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione[10]

-

Rationale: This protocol utilizes a strong base (KOH) to hydrolyze the thioamide functional group directly to a carboxylate salt. The subsequent acidification protonates the salt to yield the final carboxylic acid product. Refluxing in an ethanol/water mixture provides the necessary thermal energy and solvent environment for the reaction to proceed to completion.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (169.4 g, 3.02 mol) in water (200 mL). Add ethanol (1090 mL) to this solution.

-

Addition of Reactant: Add 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione (62.0 g, 0.217 mol) to the alkaline solution.

-

Hydrolysis: Stir the mixture at reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, concentrate the mixture in vacuo to remove the ethanol.

-

Initial Wash: Add a mixture of water and ice to the residue. Wash this aqueous solution with diethyl ether to remove any unreacted starting material and non-polar impurities. Discard the organic layer.

-

Acidification: Carefully acidify the aqueous phase with concentrated hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the product.

-

Product Extraction: Extract the acidified aqueous layer multiple times with diethyl ether.

-

Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo.

-

Isolation: The resulting solid can be further purified by trituration with a mixture of diethyl ether and hexane, followed by filtration and drying to yield the final product.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare against reference standards.

Chemical Reactivity and Derivatization Pathways

5-Cl-2-MeO-PAA is a versatile scaffold primarily due to the reactivity of its carboxylic acid group.

Key Derivatization Reactions

Caption: Key derivatization pathways from 5-Cl-2-MeO-PAA.

Protocol: Synthesis of Methyl 2-(5-chloro-2-methoxyphenyl)acetate[3]

-

Rationale: Esterification is a fundamental reaction for protecting the carboxylic acid, modifying solubility, or creating a precursor for further reactions. Acid-catalyzed esterification (Fischer esterification) is a classic, high-yield method that relies on an acid catalyst (H₂SO₄) to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by the alcohol (methanol).

-

Setup: Suspend this compound in methanol in a round-bottom flask.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the excess methanol in vacuo.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Isolation: Dry the organic layer, filter, and concentrate to yield the crude methyl ester, which can be purified by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The true utility of 5-Cl-2-MeO-PAA is realized in its application as a scaffold for biologically active molecules.

Established Role: NSAID Synthesis

This molecule is a foundational building block for several NSAIDs. The phenylacetic acid core is a common pharmacophore in this class of drugs. The substituents on the ring are modified to optimize the drug's interaction with cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.[1]

Emerging Therapeutic Areas

Research has expanded the potential applications of 5-Cl-2-MeO-PAA derivatives into new therapeutic fields.

| Therapeutic Area | Target/Mechanism | Example/Finding | Source(s) |

| Antiviral | HIV Reverse Transcriptase (RT) Inhibition | Certain derivatives show potent inhibition with IC₅₀ values as low as 0.074 µM. | [3] |

| Antimicrobial | Bacterial Growth Inhibition | The methyl ester derivative shows activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). | [3] |

| Anti-inflammatory | Edema Reduction | The methyl ester shows dose-dependent reduction of swelling in a mouse paw edema model. | [3] |

| Anticancer | Cytotoxicity | Complex derivatives incorporating the phenoxyacetic acid moiety have been synthesized and evaluated for anticancer activity in NCI-60 cell line screens. | [11] |

-

Expert Insight: The presence of the chloro and methoxy groups provides specific steric and electronic properties that can be exploited for targeted drug design. The chlorine atom can form halogen bonds with protein targets, while the methoxy group can act as a hydrogen bond acceptor. This allows medicinal chemists to fine-tune the binding affinity and selectivity of the final drug candidate.

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined synthesis, predictable reactivity, and proven utility as a scaffold for bioactive molecules underscore its continued importance.

Future research will likely focus on:

-

Novel Derivatives: Exploring new derivatization pathways to access novel chemical space and identify compounds with unique biological activities.

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic routes to reduce cost and waste in industrial production.

-

New Biological Targets: Screening libraries of 5-Cl-2-MeO-PAA derivatives against a wider range of biological targets to uncover new therapeutic applications beyond inflammation and viral infections.

This versatile building block is poised to remain a cornerstone of drug discovery and development for the foreseeable future.

References

-

Molbase. (Product recommendation : 7569-62-2 this compound). [Link]

-

MySkinRecipes. This compound. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. [Link]

- Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

-

MySkinRecipes. This compound (Thai Language). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Chloro-2-methoxyphenylboronic Acid: An Essential Building Block for Drug Discovery. [Link]

- Google Patents.

-

National Institutes of Health (NIH). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound methyl ester | 26939-01-5 | Benchchem [benchchem.com]

- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Product recommendation : 7569-62-2 this compound [thoreauchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(7569-62-2) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

(5-Chloro-2-methoxyphenyl)acetic Acid: A Comprehensive Technical Guide

An In-depth Exploration of the Synthesis, Properties, and Evolving Applications of a Key Pharmaceutical Intermediate

Foreword

(5-Chloro-2-methoxyphenyl)acetic acid, a seemingly unassuming halogenated aromatic carboxylic acid, holds a significant, albeit often unheralded, position in the landscape of modern synthetic chemistry. While not a household name, this compound serves as a critical building block in the synthesis of a range of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its fundamental properties and synthesis to its applications and the historical context of its scientific journey. While the specific moment of its initial discovery remains elusive in publicly accessible records, its importance is evident through its consistent appearance in the patent literature as a key intermediate.

Physicochemical Properties and Spectroscopic Profile

This compound presents as a white to off-white crystalline solid. A clear understanding of its physical and chemical characteristics is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 7569-62-2 | N/A |

| Molecular Formula | C₉H₉ClO₃ | N/A |

| Molecular Weight | 200.62 g/mol | N/A |

| Melting Point | 129-131 °C | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Spectroscopic Data:

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra are proprietary to individual research and commercial entities, the expected spectral characteristics are well-established.

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methoxy group protons. The substitution pattern on the benzene ring would lead to a specific splitting pattern for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹. Absorptions corresponding to the C-Cl and C-O stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (200.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is not documented in early, readily available scientific literature, suggesting its discovery may have occurred within an industrial or specialized research context. However, modern patents provide insight into viable synthetic routes. A common approach involves the chlorination of a precursor, 2-methoxyphenylacetic acid.

A representative synthetic pathway is outlined in patent literature (WO2021234084A1), which describes the chlorination of 2-(2-methoxyphenyl)acetic acid.[1]

Experimental Protocol: Chlorination of 2-(2-methoxyphenyl)acetic Acid

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

2-(2-methoxyphenyl)acetic acid

-

Sulfuryl chloride (SO₂Cl₂)

-

Tetrahydrofuran (THF)

-

Ice bath

-

Standard laboratory glassware and workup equipment

Procedure:

-

In a suitable reaction vessel, dissolve 2-(2-methoxyphenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (SO₂Cl₂) (1.5 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature (25 °C).

-

Continue stirring at room temperature for an additional 1.5 hours.

-

Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), the reaction is quenched and worked up.

-

The crude product is then purified, typically by recrystallization, to yield this compound as a white solid.[1]

Causality of Experimental Choices:

-

Solvent: Anhydrous THF is used as it is a relatively inert solvent that can dissolve the starting material and is suitable for the reaction conditions.

-

Chlorinating Agent: Sulfuryl chloride is a convenient and effective source of electrophilic chlorine for the chlorination of activated aromatic rings.

-

Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction and to minimize the formation of side products. Allowing the reaction to proceed at room temperature ensures the completion of the chlorination.

Caption: Synthetic workflow for this compound.

Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly those with therapeutic applications.

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

While the broader history of NSAIDs dates back to the use of willow bark extracts, the development of synthetic NSAIDs in the 20th century has been a major focus of medicinal chemistry.[2][3][4][5][6] Phenylacetic acid derivatives are a common structural motif in this class of drugs. This compound serves as a valuable starting material for the synthesis of certain NSAIDs, where the chloro and methoxy substituents can be strategically utilized or modified to achieve the desired pharmacological profile.

Building Block for Biologically Active Compounds

Beyond NSAIDs, this compound is employed in the synthesis of a variety of other biologically active compounds. For instance, it has been used as a precursor in the development of maxi-K potassium channel openers, which have been investigated for the treatment of conditions such as ischemic stroke.[1] The specific substitution pattern of the aromatic ring in this compound provides a unique chemical scaffold that can be elaborated upon to create novel molecular entities with diverse biological activities.

Caption: Applications of this compound.

Historical Perspective and Future Outlook

The precise historical details surrounding the initial discovery and synthesis of this compound are not prominently featured in the accessible scientific literature. This suggests that its development may have occurred within the proprietary research and development programs of pharmaceutical or chemical companies. Its consistent appearance in the patent literature from the late 20th century onwards indicates its established role as a valuable synthetic intermediate.

The future of this compound is intrinsically linked to the ongoing quest for new and improved pharmaceuticals. As drug discovery continues to evolve, the demand for versatile and well-characterized building blocks will remain high. The unique electronic and steric properties conferred by the chloro and methoxy substituents on the phenylacetic acid core make this compound a valuable tool for medicinal chemists. Further research may uncover new applications for this compound in the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

This compound stands as a testament to the importance of fundamental chemical building blocks in the advancement of pharmaceutical sciences. While its own history may be understated, its contribution to the synthesis of potentially life-changing medicines is significant. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the field. The continued exploration of the synthetic utility of this and other substituted phenylacetic acids will undoubtedly pave the way for future innovations in drug discovery and development.

References

-

Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention. (2022-07-25). NIH. Retrieved from [Link]

-

The discovery and development of antiinflammatory drugs | Request PDF. (2025-08-07). ResearchGate. Retrieved from [Link]

- Maxi-k potassium channel openers for the treatment of fragile x associated disorders. (2021-11-25). Google Patents.

-

Anti-inflammatory Drugs in the 21st Century. (Date unavailable). PubMed. Retrieved from [Link]

-

Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. (Date unavailable). Publishing at the Library. Retrieved from [Link]

-

United States Patent (19). (1995-06-07). Googleapis.com. Retrieved from [Link]

- 2-and 2,5-substituted phenylketoenols. (Date unavailable). Google Patents.

-

Historical overview of NSAIDs. (1993-01-01). R Discovery - Researcher.Life. Retrieved from [Link]

Sources

- 1. WO2021234084A1 - Maxi-k potassium channel openers for the treatment of fragile x associated disorders - Google Patents [patents.google.com]

- 2. Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory drugs in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to Investigating the Mechanism of Action of (5-Chloro-2-methoxyphenyl)acetic acid

Preamble: Charting the Mechanistic Landscape

(5-Chloro-2-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative, stands as a molecule of significant interest within pharmaceutical research and development. Its utility as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) hints at a rich, yet largely uncharacterized, pharmacological profile[1]. Reports on the analgesic, antipyretic, anti-inflammatory, antiviral, and anticancer activities of its derivatives further underscore its potential as a lead compound for novel therapeutics[2][3][4][5]. This guide provides a comprehensive, technically-grounded framework for elucidating the precise mechanism of action of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical, stepwise progression from broad, hypothesis-generating screening to specific, target-validation assays, ensuring scientific rigor and integrity at each stage.

Part 1: Foundational Hypotheses and Strategic Overview

Given its structural lineage and the documented activities of its chemical cousins, we can formulate two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

-

Hypothesis 1 (Primary): Inhibition of Cyclooxygenase (COX) Enzymes. The structural resemblance to known NSAIDs strongly suggests that the compound may exert its anti-inflammatory effects by inhibiting COX-1 and/or COX-2, enzymes pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[6].

-

Hypothesis 2 (Secondary): Modulation of Inflammatory Signaling Pathways. Beyond direct enzyme inhibition, the compound might influence the upstream signaling cascades that orchestrate the inflammatory response. Key pathways of interest include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the transcription of numerous pro-inflammatory genes[7][8].

Our investigative strategy is therefore designed to systematically test these hypotheses. The workflow begins with cell-free enzymatic assays to assess direct target engagement, followed by cell-based assays to evaluate the compound's effects in a more physiologically relevant context, and culminates in detailed molecular probing of downstream signaling events.

Caption: A logical workflow for investigating the mechanism of action.

Part 2: Experimental Protocols and Data Interpretation

Phase 1: Initial Screening and Target Engagement

The initial phase focuses on establishing a foundational understanding of the compound's direct enzymatic interactions and its impact on cell health.

1.1 In vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assays

-

Rationale: To directly test the primary hypothesis, we will assess the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes. This will determine if the compound is a direct inhibitor and reveal its selectivity.

-

Protocol:

-

Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to generate a range of test concentrations.

-

In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Incubate according to the manufacturer's instructions.

-

Initiate the reaction by adding arachidonic acid.

-

After a specified time, measure the absorbance or fluorescence to determine the extent of prostaglandin production.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Experimental | Experimental | Calculated |

| Celecoxib (Positive Control) | Literature | Literature | Literature |

| SC-560 (Positive Control) | Literature | Literature | Literature |

-

Interpretation: A low IC50 value indicates potent inhibition. The selectivity index will reveal whether the compound preferentially inhibits COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs[6].

1.2 Cell Viability/Cytotoxicity Assays

-

Rationale: Before proceeding to cell-based functional assays, it is crucial to determine the concentration range at which the compound is not toxic to the cells. This ensures that any observed anti-inflammatory effects are not due to cell death.

-

Protocol:

-

Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a period relevant to the subsequent functional assays (e.g., 24 hours).

-

Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, following the manufacturer's protocol.

-

Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to a vehicle-treated control.

-

-

Interpretation: Identify the highest concentration of the compound that does not significantly reduce cell viability. This concentration will be the maximum to be used in subsequent cell-based experiments.

Phase 2: Cellular and Functional Assays

This phase investigates the compound's effects within a cellular context, moving from direct enzyme inhibition to broader anti-inflammatory responses.

2.1 Assessment of Anti-inflammatory Activity in a Macrophage Model

-

Rationale: To simulate an inflammatory environment, we will use lipopolysaccharide (LPS), a component of bacterial cell walls, to stimulate macrophages. We will then assess the ability of our compound to suppress the resulting inflammatory response.

-

Protocol:

-

Seed RAW 264.7 macrophages in a suitable culture plate.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). Include a vehicle-treated, unstimulated control and an LPS-stimulated control without the test compound.

-

Collect the cell culture supernatant for subsequent analysis of pro-inflammatory mediators.

-

2.2 Quantification of Pro-inflammatory Mediators

-

Rationale: A key hallmark of inflammation is the release of pro-inflammatory mediators. We will measure the levels of prostaglandin E2 (PGE2), a direct product of COX activity, and key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Protocol:

-

Use commercially available ELISA kits for the quantification of PGE2, TNF-α, and IL-6 in the collected cell culture supernatants from the experiment described in 2.1.

-

Follow the manufacturer's instructions for each kit.

-

Measure the absorbance and calculate the concentration of each mediator based on a standard curve.

-

-

Data Presentation:

| Treatment Group | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | Elevated | Elevated | Elevated |

| LPS + this compound (Conc. 1) | Experimental | Experimental | Experimental |

| LPS + this compound (Conc. 2) | Experimental | Experimental | Experimental |

-

Interpretation: A dose-dependent reduction in the levels of PGE2, TNF-α, and IL-6 in the presence of the compound would confirm its anti-inflammatory activity in a cellular model. A significant reduction in PGE2 would correlate with the COX inhibition observed in Phase 1. A reduction in TNF-α and IL-6 would suggest that the compound may also be acting on upstream signaling pathways, lending credence to our secondary hypothesis.

Phase 3: Molecular Mechanism and Pathway Analysis

This final phase delves into the molecular signaling cascades to pinpoint the compound's mechanism of action at a deeper level.

3.1 Western Blot Analysis of NF-κB and MAPK Signaling Pathways

-

Rationale: The NF-κB and MAPK pathways are central regulators of inflammatory gene expression. We will examine the phosphorylation status of key proteins in these pathways to determine if the compound inhibits their activation.

-

Protocol:

-

Seed and treat RAW 264.7 cells with the compound and/or LPS as described in 2.1, but for shorter time points (e.g., 15, 30, 60 minutes) to capture transient phosphorylation events.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membranes with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, ERK, and JNK (key MAPKs).

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

-

Interpretation: A decrease in the phosphorylation of p65, p38, ERK, or JNK, and a stabilization of IκBα in the presence of the compound would indicate that it inhibits the activation of the NF-κB and/or MAPK pathways.

Caption: Simplified overview of the NF-κB and MAPK signaling pathways.

3.2 Nuclear Translocation of NF-κB p65

-

Rationale: A key step in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. We will use immunofluorescence microscopy to visualize this process and determine if the compound can inhibit it.

-

Protocol:

-

Grow RAW 264.7 cells on coverslips.

-

Pre-treat the cells with the compound, followed by stimulation with LPS.

-

Fix and permeabilize the cells.

-

Incubate with an antibody against the p65 subunit of NF-κB.

-

Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope and capture images.

-

-

Interpretation: In unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. If the compound is effective, it will prevent this translocation, and p65 will remain in the cytoplasm even in the presence of LPS.

Part 3: Synthesis of Findings and Conclusion

By systematically progressing through these three phases of investigation, a comprehensive picture of the mechanism of action of this compound will emerge. The data will reveal whether the compound acts as a direct COX inhibitor, a modulator of inflammatory signaling pathways, or both. This detailed mechanistic understanding is crucial for guiding further preclinical and clinical development, optimizing the compound's therapeutic potential, and ensuring its safe and effective use.

References

-

Neliti. (2022-05-27). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubMed. (2025-07-01). Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. [Link]

-

PubMed Central. (2024-03-15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

-

ResearchGate. (2025-05-15). Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis | Request PDF. [Link]

-

PubMed. Pharmacological profiles of 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate and 2-[(2-carboxyphenoxy). [Link]

-

ResearchGate. (2015-06-01). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link]-cancer_Agents)

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound methyl ester | 26939-01-5 | Benchchem [benchchem.com]

- 3. media.neliti.com [media.neliti.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological profiles of 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate and 2-[(2-carboxyphenoxy)-carbonyl]phenyl-1-(4-chlorobenzoyl)-5-meth oxy-2- methylindole-3-acetate, new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for (5-Chloro-2-methoxyphenyl)acetic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

(5-Chloro-2-methoxyphenyl)acetic acid is a small molecule with a phenylacetic acid scaffold, a class of compounds known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. This guide provides a comprehensive framework for researchers to systematically investigate and identify the molecular targets of this compound. We will delve into hypothesized targets based on existing literature for analogous structures, and present detailed, field-proven protocols for target validation and deconvolution. This document is intended to serve as a practical, hands-on manual, moving from rational, hypothesis-driven approaches to unbiased, discovery-oriented strategies.

Introduction to this compound: What We Know

This compound is an aromatic carboxylic acid. Structurally, it belongs to the family of phenylacetic acid derivatives, a well-established class of pharmacologically active molecules. Notably, derivatives of phenylacetic acid include commercially successful drugs like diclofenac, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The methyl ester of this compound has demonstrated potential antiviral activity, specifically as an inhibitor of HIV reverse transcriptase, as well as antiproliferative effects against various cancer cell lines.

The presence of the chloro and methoxy groups on the phenyl ring, along with the acetic acid moiety, are key determinants of its chemical properties and, by extension, its biological activity. These functional groups can influence the compound's binding affinity and specificity for its molecular targets.

Hypothesized Therapeutic Targets: A Rational Approach

Based on the known biological activities of this compound and its structural analogs, we can formulate several primary hypotheses regarding its molecular targets.

Anti-inflammatory Activity: Cyclooxygenase (COX) Enzymes

Many phenylacetic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1][3] There are two main isoforms, COX-1 and COX-2. Inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, while inhibition of the constitutively expressed COX-1 is associated with some of their side effects.[3]

Hypothesis: this compound inhibits the enzymatic activity of COX-1 and/or COX-2.

Experimental Validation: A direct, in-vitro enzymatic assay is the gold standard for validating this hypothesis.

Antiviral Activity: HIV Reverse Transcriptase (RT)

The demonstrated anti-HIV activity of analogs points towards the inhibition of a critical viral enzyme.[4] HIV reverse transcriptase is a key enzyme in the retroviral life cycle, responsible for converting the viral RNA genome into DNA.[5] It is a well-validated target for antiretroviral therapy.

Hypothesis: this compound directly inhibits the enzymatic activity of HIV reverse transcriptase.

Experimental Validation: An in-vitro HIV-1 RT inhibition assay can directly measure the compound's effect on enzyme activity.

Anticancer Activity: A Multifaceted Approach

The antiproliferative effects of phenylacetic acid derivatives against cancer cells suggest a range of potential targets.[6][7] These could include enzymes involved in cell cycle regulation, signaling pathways controlling cell growth and apoptosis, or even non-protein targets that influence the tumor microenvironment. Phenylacetate has been shown to modulate the intracellular pH of colon carcinoma cells, which can affect the efficacy of other chemotherapeutic agents.[8]

Hypothesis: this compound may exert its anticancer effects through one or more of the following mechanisms:

-

Inhibition of protein kinases involved in cancer cell proliferation.

-

Induction of apoptosis through modulation of key signaling pathways.

-

Alteration of cellular metabolism or ion transport.

Experimental Validation: A tiered approach is recommended, starting with broad screening and progressing to more specific assays.

Experimental Workflows for Target Identification and Validation

This section provides detailed protocols for testing the aforementioned hypotheses and for discovering novel targets.

Workflow for Validating Hypothesized Targets

The following diagram illustrates a logical workflow for validating the primary hypothesized targets.

Caption: Workflow for hypothesis-driven target validation.

This protocol is adapted from established fluorometric screening assays.[9]

Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between prostaglandin G2 (produced by the oxygenase activity of COX) and a fluorometric substrate generates a fluorescent product. Inhibition of COX activity results in a decrease in fluorescence.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

-

Heme cofactor.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

This compound (test compound).

-

Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare Reagents:

-

Dissolve the test compound and control inhibitor in DMSO to create stock solutions.

-

Prepare serial dilutions of the test compound and control.

-

Prepare a working solution of arachidonic acid in assay buffer.

-

Prepare a working solution of the fluorometric substrate.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer to all wells.

-

Add the test compound dilutions, control inhibitor, or DMSO (vehicle control) to the appropriate wells.

-

Add the COX-1 or COX-2 enzyme to all wells except the no-enzyme control wells.

-

Add the heme cofactor.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the arachidonic acid solution to all wells to start the reaction.

-

-

Detection:

-

Immediately add the fluorometric substrate solution to all wells.

-

Measure the fluorescence kinetics over 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Data Summary Table:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Positive Control (e.g., Celecoxib) | Expected high | Expected low | Expected > 1 |

This protocol is based on a colorimetric assay that measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand.[10]

Principle: This ELISA-based assay quantifies the amount of DNA synthesized by HIV-1 RT. A poly(A) template is provided with an oligo(dT) primer. The enzyme incorporates biotin- and digoxigenin-labeled dUTP into the newly synthesized DNA strand. The biotinylated DNA is captured on a streptavidin-coated plate, and the amount of incorporated digoxigenin is detected with an anti-digoxigenin antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Materials:

-

Recombinant HIV-1 RT.

-

Poly(A)-coated microplate.

-

Oligo(dT) primer.

-

dNTP mix containing biotin-dUTP and digoxigenin-dUTP.

-

This compound (test compound).

-

Known NNRTI (e.g., Nevirapine) as a positive control.

-

Assay buffer.

-

Wash buffer.

-

Anti-digoxigenin-POD antibody.

-

Peroxidase substrate (e.g., ABTS).

-

Stop solution.

-

Microplate reader.

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

-

Reaction Setup:

-

To the poly(A)-coated microplate wells, add the serially diluted test compound, positive control, or vehicle control.

-

Add the reaction mixture containing oligo(dT) primer and the dNTP mix.

-

Initiate the reaction by adding the diluted HIV-1 RT to each well. Include a no-enzyme control.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection:

-

Wash the plate multiple times with wash buffer to remove unincorporated nucleotides.

-

Add the diluted anti-digoxigenin-POD antibody solution to each well and incubate at 37°C for 1 hour.

-

Wash the plate again with wash buffer.

-

Add the peroxidase substrate and incubate in the dark at room temperature for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition:

-

Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

-

-

Data Analysis:

-

Subtract the average absorbance of the no-enzyme control from all other values.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

-

Unbiased Target Deconvolution Strategies

If the hypothesized targets are not validated, or to discover novel targets, unbiased approaches are necessary.

Caption: Workflow for unbiased target discovery.

CETSA is a powerful method to assess target engagement in a cellular context.[11][12]

Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Materials:

-

Cultured cells of interest.

-

This compound.

-

DMSO (vehicle control).

-

PBS with protease inhibitors.

-

Thermal cycler.

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

Centrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against proteins of interest (if known) or equipment for mass spectrometry-based proteomics.

Procedure:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat cells with the desired concentration of the test compound or DMSO for a specified duration (e.g., 1-4 hours).

-

-

Heating Step:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling. Include a non-heated control.

-

-

Lysis and Separation:

-

Lyse the cells (e.g., by three freeze-thaw cycles).

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Analyze the protein levels using Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis.

-

-

Data Analysis:

-

Quantify the band intensities (for Western blot) or protein abundance (for mass spectrometry) at each temperature.

-

Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

-

This technique is used to identify proteins that bind to the compound of interest.[13][14]

Principle: this compound is chemically modified to create an "affinity probe" by attaching a linker and a tag (e.g., biotin). This probe is then immobilized on a solid support (e.g., streptavidin beads). A cell lysate is passed over this support, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Key Steps:

-

Synthesis of an Affinity Probe: A crucial step that requires careful chemical modification to ensure the probe retains its biological activity.

-

Immobilization of the Probe: The probe is attached to a solid matrix.

-

Affinity Pull-down: Cell lysate is incubated with the immobilized probe.

-

Elution and Protein Identification: Bound proteins are eluted and identified by LC-MS/MS.

Concluding Remarks

The exploration of the therapeutic potential of this compound is a promising avenue for drug discovery. This guide provides a structured and comprehensive approach for researchers to elucidate its mechanism of action. By combining hypothesis-driven validation of likely targets such as COX enzymes and HIV reverse transcriptase with unbiased discovery methods like CETSA and AC-MS, a complete picture of the compound's molecular interactions can be achieved. The detailed protocols provided herein are intended to empower researchers to rigorously test these interactions and pave the way for the potential development of new therapeutic agents.

References

-

Analgesic - Wikipedia. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

- Phenylacetic acid derivatives, their preparation and compositions containing them - Google P

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

-

Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. [Link]

-

Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions - DTIC. [Link]

-

Identifying small molecule probes for kinases by chemical proteomics - mediaTUM. [Link]

-

Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. [Link]

-

An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads - Sci-Hub. [Link]

-

Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed. [Link]

-

Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System - PubMed. [Link]

-

Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed. [Link]

-

High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI. [Link]

-

Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach | ACS Omega. [Link]

-

Small molecule target identification using photo-affinity chromatography - PMC - NIH. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. [Link]

-

Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC - PubMed Central. [Link]

-

The differentiation inducers phenylacetate and phenylbutyrate modulate camptothecin sensitivity in colon carcinoma cells in vitro by intracellular acidification - PubMed. [Link]

-

Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide - PubMed. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. [Link]

-

Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC - PubMed Central. [Link]

- Diphenylacetic acid derivatives and their use as antiviral agents - Google P

-

Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity - MDPI. [Link]

-

Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - MDPI. [Link]

-

Design and synthesis of novel HIV-1 inhibitors. [Link]

-

HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - NIH. [Link]

-

Phenylacetic acid as a potential therapeutic agent for the treatment of human cancer. [Link]

-

Phenylacetic acids and the structurally related non‐steroidal anti‐inflammatory drug diclofenac bind to specific γ‐hydroxybutyric acid sites in rat brain | Semantic Scholar. [Link]

-

A review: Mechanism of action of antiviral drugs - PMC - PubMed Central. [Link]

-

Mechanisms of action of antiviral drugs | Research Starters - EBSCO. [Link]

-

(PDF) A review: Mechanism of action of antiviral drugs - ResearchGate. [Link]

-

Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis - American Chemical Society. [Link]

-

Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. [Link]

-

Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - MDPI. [Link]

-

Role of microglia in disease - Wikipedia. [Link]

- Phenylacetic acid derivatives, their preparation and compositions containing them - Google P

Sources

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Analgesic - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mybiosource.com [mybiosource.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylacetic acid as a potential therapeutic agent for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The differentiation inducers phenylacetate and phenylbutyrate modulate camptothecin sensitivity in colon carcinoma cells in vitro by intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

synthesis of (5-Chloro-2-methoxyphenyl)acetic acid derivatives

An In-depth Technical Guide to the Synthesis of (5-Chloro-2-methoxyphenyl)acetic Acid Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceutical compounds, most notably Diacerein, an anti-inflammatory drug used for the treatment of osteoarthritis. This guide provides an in-depth exploration of the synthetic pathways leading to these valuable compounds. We will dissect the chemical principles underpinning various synthetic strategies, offer detailed, field-tested protocols, and present a comparative analysis of different methodologies. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a comprehensive understanding of the synthesis and application of these critical chemical entities.

Introduction: The Significance of this compound Derivatives

The structural motif of a substituted phenylacetic acid is a recurring theme in medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents. Among these, this compound stands out due to its role as a key precursor to Diacerein. The strategic placement of the chloro and methoxy groups on the phenyl ring influences the molecule's reactivity and its ultimate biological activity in the final drug product. Understanding the nuances of its synthesis is therefore crucial for ensuring the efficient and scalable production of these important pharmaceuticals.

This guide will focus on the most prevalent and practical synthetic routes, providing both the theoretical background and the practical steps necessary for successful laboratory execution. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind specific experimental choices.

Synthetic Strategies: A Comparative Overview

Several synthetic routes to this compound have been reported in the literature. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and safety considerations. Here, we will discuss two prominent and industrially relevant approaches.

The Willgerodt-Kindler Reaction: A Classic Approach